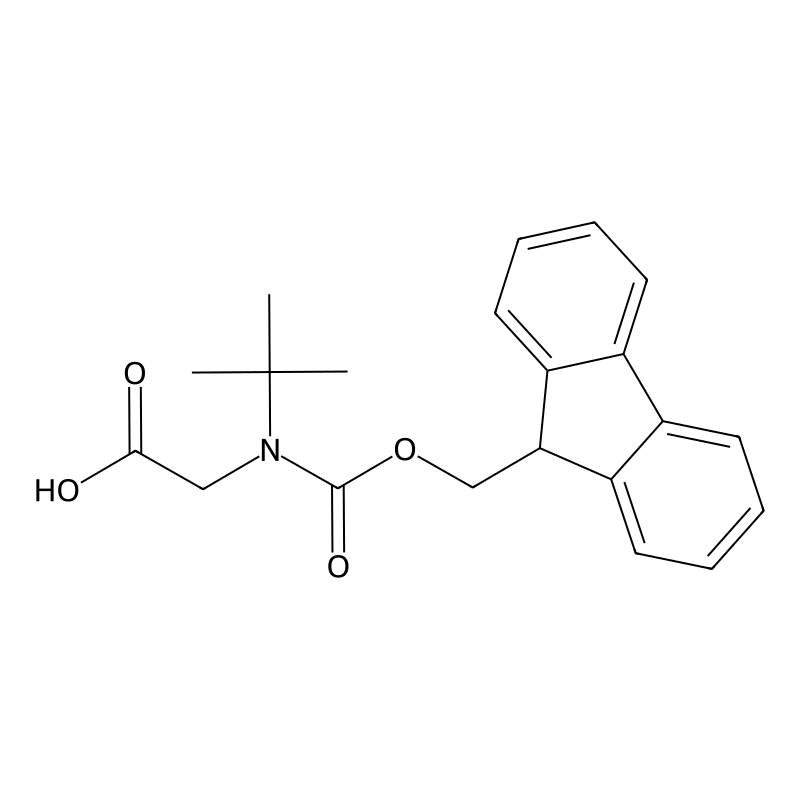

N-tert-Butyl-N-Fmoc-glycine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-tert-Butyl-N-Fmoc-glycine, also known as Fmoc-N-(tert-butyloxycarbonylmethyl)glycine, is a derivative of glycine that features both a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butoxycarbonyl (Boc) protecting group. This compound has a molecular weight of approximately 411.45 g/mol and is primarily utilized in peptide synthesis due to its unique protective groups, which allow for versatile reaction conditions in solid-phase peptide synthesis (SPPS) and other synthetic methodologies .

- Deprotection Reactions: The Fmoc group can be removed using bases such as piperidine, while the Boc group can be cleaved under acidic conditions, typically using trifluoroacetic acid .

- Coupling Reactions: This compound can engage in peptide bond formation through coupling reactions with other amino acids. Common reagents for these reactions include dicyclohexylcarbodiimide and N,N’-diisopropylcarbodiimide, often in the presence of bases like N-methylmorpholine or diisopropylethylamine .

N-tert-Butyl-N-Fmoc-glycine is primarily employed in the synthesis of peptides and proteins, making it significant in biological research. Its incorporation into polypeptides allows researchers to study protein structure and function, as well as develop peptide-based drugs. The compound's action is influenced by the conditions of the peptide synthesis process, affecting the biochemical pathways involved in protein formation .

The synthesis of N-tert-Butyl-N-Fmoc-glycine typically involves:

- Protection of Glycine: Glycine is reacted with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium bicarbonate, usually in an organic solvent like dioxane.

- Boc Protection: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate under suitable conditions to ensure high yields and purity .

Industrial production often employs automated peptide synthesizers to enhance efficiency and minimize side reactions.

N-tert-Butyl-N-Fmoc-glycine finds extensive applications in:

- Peptide Synthesis: Used as a building block for synthesizing complex peptides.

- Drug Development: Plays a role in creating therapeutic peptides and diagnostic tools.

- Research: Essential for studies involving protein structure, function, and interactions .

The compound's interactions are primarily studied within the context of peptide synthesis. It integrates into polypeptides, influencing their structural and functional properties. The unique combination of Fmoc and Boc groups allows for selective deprotection strategies, facilitating the study of various biochemical pathways .

Several compounds are similar to N-tert-Butyl-N-Fmoc-glycine, each with distinct properties:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| Fmoc-Glycine | Lacks Boc protecting group | Less versatile for certain synthetic applications |

| Boc-Glycine | Lacks Fmoc protecting group | Limited use in Fmoc-based peptide synthesis |

| Cbz-Glycine | Uses carbobenzoxy protecting group | Requires different deprotection conditions |

| N-Boc-N-(2-(tritylthio)ethoxy)glycine | Developed for peptide ubiquitination | Fully compatible with solid-phase Fmoc chemistry |

N-tert-Butyl-N-Fmoc-glycine stands out due to its dual protection strategy, enabling orthogonal protection methods that enhance its utility in complex peptide synthesis .